molecular formula C12H8 B039655 2-Ethynylnaphthalene CAS No. 123333-47-1

2-Ethynylnaphthalene

Cat. No.: B039655
CAS No.: 123333-47-1
M. Wt: 152.19 g/mol
InChI Key: IZXPFTLEVNQLGD-UHFFFAOYSA-N
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Description

2-Ethynylnaphthalene is an organic compound with the molecular formula C₁₂H₈. It is a derivative of naphthalene, where an ethynyl group is attached to the second carbon of the naphthalene ring. This compound is known for its applications in organic synthesis and material science due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethynylnaphthalene can be synthesized through various methods. One common method involves the deprotection of trimethylsilyl-protected ethynyl naphthalene using tetrabutylammonium fluoride in tetrahydrofuran. The reaction mixture is then worked up with ethyl acetate and hydrochloric acid, followed by purification through flash chromatography .

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynylnaphthalene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form naphthoquinones.

    Reduction: Hydrogenation can convert it to 2-ethylnaphthalene.

    Substitution: Electrophilic substitution reactions can occur at the naphthalene ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts such as palladium on carbon in the presence of hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Naphthoquinones.

    Reduction: 2-Ethylnaphthalene.

    Substitution: Halogenated naphthalenes.

Scientific Research Applications

2-Ethynylnaphthalene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-ethynylnaphthalene largely depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various coupling and polymerization reactions. Its ethynyl group can undergo cycloaddition reactions, forming new carbon-carbon bonds and contributing to the formation of complex molecular architectures .

Comparison with Similar Compounds

Uniqueness: 2-Ethynylnaphthalene is unique due to its specific position of the ethynyl group, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for distinct applications in material science and organic synthesis compared to its analogs.

Properties

IUPAC Name

2-ethynylnaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H8/c1-2-10-7-8-11-5-3-4-6-12(11)9-10/h1,3-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXPFTLEVNQLGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

30607-03-5
Record name Naphthalene, 2-ethynyl-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=30607-03-5
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DSSTOX Substance ID

DTXSID50183690
Record name 2-Ethynylnaphthalene
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Molecular Weight

152.19 g/mol
Source PubChem
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CAS No.

2949-26-0, 123333-47-1
Record name 2-Ethynylnaphthalene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Naphthalene, 2-ethynyl-, labeled with tritium
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Ethynylnaphthalene
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Record name 2-Ethynylnaphthalene
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Record name 2-Ethynylnaphthalene
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Synthesis routes and methods I

Procedure details

To a mixture of 15.5 g. of 2-vinylnaphthalene and 300 ml. of chloroform, a 5 percent bromine in chloroform solution is added at -10° C until the bromine color persists. The mixture is then added to 200 ml. of ammonia containing 15 g. of sodium amide. The mixture is allowed to evaporate, acidified with dilute hydrochloric acid, and the residue is extracted with diethyl ether. The extracts are combined, washed to neutrality with water, dried, and evaporated to yield 2-ethynylnaphthalene.
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Synthesis routes and methods II

Procedure details

To a mixture of 15.5 g. of 2-vinylnaphthalene and 300 ml. of chloroform, a 5% bromine chloroform solution is added at -10° C until the bromine color persists. The mixture is then added to 200 ml. of ammonia containing 15 g. of sodium amide. The mixture is allowed to evaporate; the residue is extracted with diethyl ether. The extracts are combined, washed to neutrality with water, dried, and evaporated to yield 2-ethynylnaphthalene.
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Synthesis routes and methods III

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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